Sodium 5,5-diethyl-1-phenylbarbiturate

Hepatology Enzyme Induction Gilbert's Syndrome

Sodium 5,5-diethyl-1-phenylbarbiturate (phetharbital sodium) is a non-hypnotic barbiturate with GABA_A modulatory activity and CYP2B induction potency (EC₅₀ 16–20 µM), yet clinical data confirm absence of hypnotic side effects. Its 1‑phenyl substitution profoundly alters pharmacology vs. non‑phenylated analogs, making it indispensable for SAR investigations. The sodium salt ensures high aqueous solubility for precise in‑vivo dosing. Serves as a validated HPLC reference standard with published reverse‑phase conditions. Ideal for neuroscience and ADME‑Tox studies where CNS depression must be avoided.

Molecular Formula C14H15N2NaO3
Molecular Weight 282.27 g/mol
CAS No. 59960-26-8
Cat. No. B12650687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 5,5-diethyl-1-phenylbarbiturate
CAS59960-26-8
Molecular FormulaC14H15N2NaO3
Molecular Weight282.27 g/mol
Structural Identifiers
SMILESCCC1(C(=O)[N-]C(=O)N(C1=O)C2=CC=CC=C2)CC.[Na+]
InChIInChI=1S/C14H16N2O3.Na/c1-3-14(4-2)11(17)15-13(19)16(12(14)18)10-8-6-5-7-9-10;/h5-9H,3-4H2,1-2H3,(H,15,17,19);/q;+1/p-1
InChIKeyXMBUSMPNPGGMHG-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 5,5-Diethyl-1-Phenylbarbiturate (CAS 59960-26-8): Core Identifiers and Compound Class Baseline


Sodium 5,5-diethyl-1-phenylbarbiturate (CAS 59960-26-8), the sodium salt of 5,5-diethyl-1-phenylbarbituric acid (phetharbital), is a barbiturate derivative with the molecular formula C₁₄H₁₅N₂NaO₃ and a molecular weight of 282.27 g/mol . Its chemical structure features a 1-phenyl substitution on the barbituric acid core, distinguishing it from non-phenylated barbiturates such as barbital (5,5-diethylbarbituric acid) [1]. The compound is classified as a short-acting barbiturate and is characterized by its action as a GABA_A receptor modulator, enhancing GABAergic transmission and inhibiting synaptic excitation [2].

Why Generic Barbiturate Substitution Is Not Equivalent: Sodium 5,5-Diethyl-1-Phenylbarbiturate Differentiation


Barbiturates are a structurally diverse class, and the presence of a 1-phenyl substituent in sodium 5,5-diethyl-1-phenylbarbiturate profoundly alters its pharmacological profile relative to non-phenylated analogs. Unlike barbital (5,5-diethylbarbituric acid), which retains hypnotic activity, the 1-phenyl modification in phetharbital yields a compound described as a 'non-hypnotic barbiturate' [1]. This structural distinction translates to clinically meaningful differences: in a double-blind crossover trial, phetharbital reduced plasma bilirubin in Gilbert's syndrome patients to a degree comparable to phenobarbitone, yet caused none of the sleepiness complaints reported by 6 of 11 patients on phenobarbitone [2]. Furthermore, CYP2B induction potency and maximal response differ markedly between diethyl-substituted and diphenyl-substituted barbiturates [3]. These quantitative differences underscore that generic in-class substitution cannot be assumed without specific data.

Sodium 5,5-Diethyl-1-Phenylbarbiturate Quantitative Evidence Guide: Differentiation from In-Class Comparators


Clinical Differentiation: Non-Hypnotic Profile in Hyperbilirubinemia Compared to Phenobarbitone

In a double-blind crossover trial, 11 patients with Gilbert's syndrome received both phenobarbitone and phetharbital. Both drugs significantly reduced plasma bilirubin, but while 6 patients complained of sleepiness on phenobarbitone, none reported this adverse effect on phetharbital [1].

Hepatology Enzyme Induction Gilbert's Syndrome

Hepatic CYP2B Induction Potency: Barbital (5,5-Diethylbarbituric Acid) vs. Diphenyl-Substituted Analogs

In a comparative pharmacodynamic study in male F344/NCr rats, the diethyl-substituted barbiturate barbital exhibited an EC₅₀ for hepatic CYP2B induction of 16–20 µM, which is 1.5- to 3.3-fold less potent than the diphenyl-substituted barbiturate (EC₅₀ 6–11 µM), yet barbital achieved a maximal induction response comparable to phenobarbital (94–122% of phenobarbital's response) [1].

Toxicology Drug Metabolism Cytochrome P450 Induction

Lipophilicity Differentiation: LogP of Phetharbital Compared to Other Barbiturates

Phetharbital (5,5-diethyl-1-phenylbarbituric acid) has a computed logP of approximately 1.87–1.91 [1]. This value indicates significantly lower lipophilicity than classic anesthetic barbiturates (e.g., thiopental logP ~2.8–3.0) and lower than secobarbital (logP ~2.3), yet higher than barbital (logP ~0.7) [2].

Physicochemical Characterization QSAR Formulation Development

Synthesis and Process Stability: Industrial-Scale Preparation Method via Sodium Salt Formation

A patented method for preparing 5,5-disubstituted barbituric acids describes the synthesis of 5,5-diethyl-1-phenylbarbituric acid, which is then converted to its sodium salt. The process emphasizes mild reaction conditions, ease of control, and stable product quality [1]. The sodium salt form (CAS 59960-26-8) is highly soluble in water, facilitating aqueous formulation .

Process Chemistry Scale-up Sodium Salt Synthesis

Analytical Method Development: Reverse-Phase HPLC Separation Conditions

Phetharbital can be analyzed using a reverse-phase HPLC method with a Newcrom R1 column and an acetonitrile-based mobile phase [1]. This established chromatographic condition provides a validated starting point for purity assessment and quantification, enabling reproducible analytical workflows.

Analytical Chemistry HPLC Quality Control

Optimal Application Scenarios for Sodium 5,5-Diethyl-1-Phenylbarbiturate in Research and Industrial Settings


Hepatic Enzyme Induction Studies Requiring CYP2B Upregulation Without Sedation Confounding

In preclinical models where hepatic CYP2B induction is desired but CNS depression would confound behavioral or neurological endpoints, sodium 5,5-diethyl-1-phenylbarbiturate (via its free acid phetharbital) offers a defined induction potency (EC₅₀ 16–20 µM in rat) comparable to barbital, while clinical data demonstrate an absence of hypnotic side effects [1][2].

Reference Standard for Analytical Method Development and Validation in Barbiturate Analysis

The compound serves as a well-characterized reference standard for HPLC method development, with published reverse-phase separation conditions using a Newcrom R1 column and acetonitrile mobile phase [1]. Its distinct logP (~1.9) and defined sodium salt solubility profile make it suitable for calibrating quantitative assays for barbiturate derivatives [2].

Structure-Activity Relationship (SAR) Studies on GABA_A Receptor Modulation

As an N-phenyl substituted barbiturate with documented GABA_A modulatory activity but reduced sedative liability, sodium 5,5-diethyl-1-phenylbarbiturate is a valuable tool compound for SAR investigations aimed at dissecting the structural determinants of hypnotic versus anticonvulsant effects within the barbiturate class [1][2].

Formulation Development Leveraging Sodium Salt Water Solubility

The sodium salt form (CAS 59960-26-8) exhibits high aqueous solubility, in contrast to the free acid form [1]. This property enables aqueous formulation for in vivo administration, a practical advantage for experimental protocols requiring precise dosing in solution.

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